molecular formula C13H13NO B8640781 3-(1H-Indol-3-yl)cyclopentanone

3-(1H-Indol-3-yl)cyclopentanone

Cat. No. B8640781
M. Wt: 199.25 g/mol
InChI Key: ZZOSAPDBXQLGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06911445B2

Procedure details

This compound was prepared in similar manner as for Intermediate 14, using indole (2.34 g, 20 mmol) and 2-cyclopenten-1-one (2.0 mL, 24.0 mmol) to give 1.7 g (44%) of the desired product as a thick oil: MS (ESI) m/z 200 [M+H]+.
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2=[C:7]3[C:12](=[CH:13][CH:14]=C2OCC1)N=CC=C3.CC1C=C(C)C=CC=1S([O-])(=O)=O.[NH:27]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH:29]=[CH:28]1.C1(=O)CCC=C1>>[NH:27]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:29]([CH:13]2[CH2:12][CH2:7][C:6](=[O:1])[CH2:14]2)=[CH:28]1 |f:0.1|

Inputs

Step One
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC=2C1=C1C=CC=NC1=CC2.CC1=C(S(=O)(=O)[O-])C=CC(=C1)C
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C1(C=CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.